molecular formula C9H12N2O2 B14082381 (R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate

(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate

Cat. No.: B14082381
M. Wt: 180.20 g/mol
InChI Key: WZCIIPLJSZOTHB-MRVPVSSYSA-N
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Description

®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system. The acetate group attached to the 8th position of the tetrahydroimidazo[1,2-a]pyridine ring adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines are some of the methods used to synthesize imidazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-yl acetate is unique due to the presence of the acetate group, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

[(8R)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl] acetate

InChI

InChI=1S/C9H12N2O2/c1-7(12)13-8-3-2-5-11-6-4-10-9(8)11/h4,6,8H,2-3,5H2,1H3/t8-/m1/s1

InChI Key

WZCIIPLJSZOTHB-MRVPVSSYSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CCCN2C1=NC=C2

Canonical SMILES

CC(=O)OC1CCCN2C1=NC=C2

Origin of Product

United States

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